molecular formula C9H9NS B3276279 5,6-Dimethylbenzo[d]thiazole CAS No. 637775-69-0

5,6-Dimethylbenzo[d]thiazole

Cat. No.: B3276279
CAS No.: 637775-69-0
M. Wt: 163.24 g/mol
InChI Key: QMUXKZBRYRPIPQ-UHFFFAOYSA-N
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Description

5,6-Dimethylbenzo[d]thiazole: is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a thiazole ring The thiazole ring contains both sulfur and nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylbenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with 3,4-dimethylbenzaldehyde under acidic conditions, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-Dimethylbenzo[d]thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Derivatives of this compound have shown promising results in inhibiting the growth of various bacterial and cancer cell lines .

Medicine: The compound and its derivatives are being investigated for their potential as therapeutic agents. They exhibit a range of pharmacological activities, including anti-inflammatory, antiviral, and antifungal properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and rubber accelerators. Its unique chemical properties make it suitable for use in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of 5,6-Dimethylbenzo[d]thiazole varies depending on its application. In antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer activity, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with various biological macromolecules is a key factor in its activity .

Comparison with Similar Compounds

    Benzothiazole: Similar structure but lacks the dimethyl groups at positions 5 and 6.

    2-Methylbenzothiazole: Contains a methyl group at position 2 instead of dimethyl groups at positions 5 and 6.

    6-Methylbenzo[d]thiazole: Contains a single methyl group at position 6.

Uniqueness: 5,6-Dimethylbenzo[d]thiazole is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. The dimethyl substitution can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .

Properties

IUPAC Name

5,6-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUXKZBRYRPIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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